molecular formula C16H34 B3056573 6-Pentylundecane CAS No. 7249-32-3

6-Pentylundecane

Cat. No.: B3056573
CAS No.: 7249-32-3
M. Wt: 226.44 g/mol
InChI Key: HSYCPONOCCYPEY-UHFFFAOYSA-N
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Description

6-Pentylundecane is an organic compound with the molecular formula C16H34. It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with a pentyl group attached to the sixth carbon of an undecane chain. This compound is known for its relatively simple structure and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentylundecane typically involves the alkylation of undecane with a pentyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where undecane reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Pentylundecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen (O2) or ozone (O3) and is typically carried out at high temperatures.

    Substitution: Halogenation reactions use halogens like chlorine (Cl2) or bromine (Br2) and often require ultraviolet (UV) light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Produces carbon dioxide (CO2) and water (H2O).

    Substitution: Forms halogenated derivatives of this compound, such as 6-chloropentylundecane or 6-bromopentylundecane.

Scientific Research Applications

6-Pentylundecane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential role in biological systems and interactions with cellular membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of lubricants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Pentylundecane in biological systems is not well-documented. as a hydrophobic molecule, it is likely to interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its long carbon chain allows it to embed within the lipid bilayer, influencing the physical properties of the membrane.

Comparison with Similar Compounds

Similar Compounds

    Undecane: A straight-chain alkane with the formula C11H24.

    Pentadecane: A straight-chain alkane with the formula C15H32.

    Hexadecane: A straight-chain alkane with the formula C16H34.

Uniqueness

6-Pentylundecane is unique due to the presence of a pentyl group attached to the sixth carbon of an undecane chain. This structural feature distinguishes it from other alkanes and may impart specific physical and chemical properties, such as altered boiling and melting points, and unique interactions with other molecules.

Properties

IUPAC Name

6-pentylundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCPONOCCYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287830
Record name 6-pentylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7249-32-3
Record name 6-Pentylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7249-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007249323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-pentylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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